
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific protein kinase, which has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves the inhibition of a specific protein kinase by binding to its ATP-binding site. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The specificity of the compound for the target kinase has been extensively characterized, and it has been shown to have minimal off-target effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide have been extensively studied in vitro and in vivo. Inhibition of the target kinase has been shown to result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In vivo studies have shown that the compound has potent anti-tumor activity and can inhibit the growth of various types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide in lab experiments include its high potency and specificity for the target kinase, its reproducibility, and its low toxicity. However, the compound has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the use of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide in scientific research. These include the development of more potent and selective inhibitors of the target kinase, the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases, and the exploration of its use in other cellular processes beyond cell proliferation and differentiation.
Conclusion:
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a potent and selective inhibitor of a specific protein kinase that has been extensively used in scientific research. Its high potency and specificity make it a valuable tool for investigating the role of the target kinase in various cellular processes and diseases. The compound's biochemical and physiological effects have been extensively studied, and it has shown promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Further research is needed to fully explore the compound's potential for therapeutic use and to develop more potent and selective inhibitors of the target kinase.
Synthesis Methods
The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with pyridine-2-methanol in the presence of a base. The resulting intermediate is then reacted with thiophene-3-carboxaldehyde to form the final product. The synthesis method has been optimized to yield a high purity product with good reproducibility.
Scientific Research Applications
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has been extensively used in scientific research as a potent and selective inhibitor of a specific protein kinase. This kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this kinase has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-17-7-2-1-6-16(17)18(22)21(11-14-8-10-23-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUERZAXXMYYVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


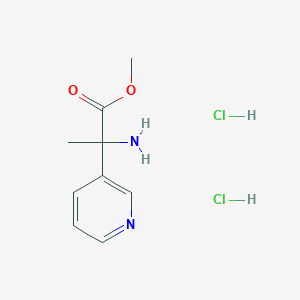
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)
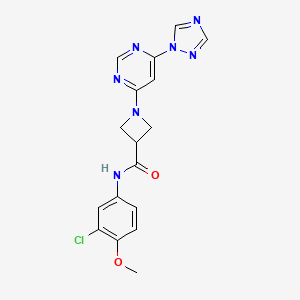
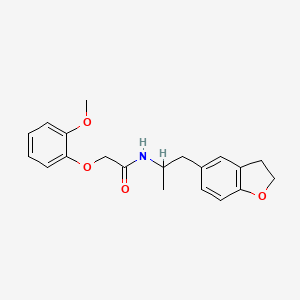
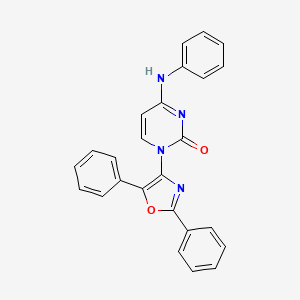
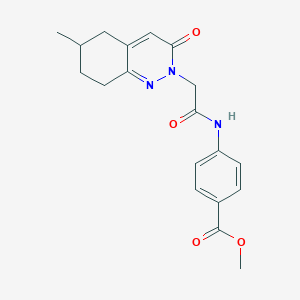
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
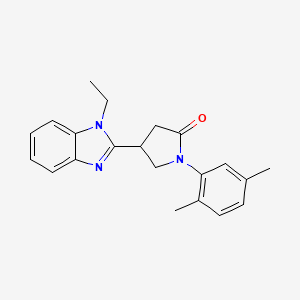

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)
![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)
![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)